molecular formula C23H21N3O6 B11020501 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

Cat. No.: B11020501
M. Wt: 435.4 g/mol
InChI Key: GRCPBQCRMYRCKZ-UHFFFAOYSA-N
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Description

The compound 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is a hybrid molecule featuring a coumarin core (7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl) connected via a propanamide linker to a 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group. Coumarins are renowned for their diverse biological activities, including anticoagulant, anticancer, and anti-inflammatory properties . The oxadiazole moiety enhances metabolic stability and facilitates interactions with biological targets through hydrogen bonding and π-π stacking .

Properties

Molecular Formula

C23H21N3O6

Molecular Weight

435.4 g/mol

IUPAC Name

3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide

InChI

InChI=1S/C23H21N3O6/c1-13-17-8-5-15(27)11-19(17)31-23(29)18(13)9-10-20(28)24-12-21-25-22(26-32-21)14-3-6-16(30-2)7-4-14/h3-8,11,27H,9-10,12H2,1-2H3,(H,24,28)

InChI Key

GRCPBQCRMYRCKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NCC3=NC(=NO3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide typically involves multiple steps:

    Formation of the Chromenone Moiety: The chromenone core can be synthesized through the condensation of salicylaldehyde with acetic anhydride, followed by cyclization.

    Synthesis of the Oxadiazole Moiety: The oxadiazole ring can be formed by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of the Two Moieties: The final step involves coupling the chromenone and oxadiazole moieties through an amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Functional Group Reactivity

The compound undergoes reactions characteristic of its functional groups:

Chromen-2-one Core

Reaction TypeReagents/ConditionsOutcomeSource
Acylation Acetic anhydride, pyridine (RT, 24h)7-Acetoxy derivative via hydroxyl protection
Michael Addition Ethyl acrylate, K₂CO₃ in ethanolAdduct formation at C-3 position
Photodimerization UV light (λ = 365 nm)Cyclobutane-linked dimer

1,2,4-Oxadiazole Ring

Reaction TypeReagents/ConditionsOutcomeSource
Nucleophilic Substitution NH₂OH·HCl, NaOH (reflux)Ring opening to form amidoxime
Electrophilic Aromatic Substitution HNO₃/H₂SO₄ (0°C)Nitration at para position relative to methoxy group

Propanamide Linkage

Reaction TypeReagents/ConditionsOutcomeSource
Acid Hydrolysis 6M HCl, reflux (12h)Cleavage to chromen-3-ylpropanoic acid and oxadiazole-methanamine
Enzymatic Hydrolysis Lipase (pH 7.4, 37°C)Slow degradation (<10% in 24h)

Catalytic and Biological Interactions

While the focus is on chemical reactivity, notable catalytic interactions include:

InteractionSystemObservationSource
Metal Coordination Cu(II) in aqueous ethanolChelation via oxadiazole N and carbonyl O, confirmed by UV-Vis spectroscopy
Enzyme Binding Cytochrome P450 3A4Competitive inhibition (IC₅₀ = 12.5 μM) due to oxadiazole π-stacking

Stability Under Environmental Conditions

ConditionEffectSource
Aqueous Acid (pH < 3) Rapid hydrolysis of amide bond (t₁/₂ = 2h)
Aqueous Base (pH > 10) Oxadiazole ring degradation via hydroxide attack
UV Light (300–400 nm) Chromen-2-one photodegradation (50% loss in 6h)

Comparative Reactivity of Analogues

CompoundStructural DifferenceReactivity DifferenceSource
7-HydroxyflavoneLacks oxadiazoleNo electrophilic substitution at C-5
Chromone-3-carboxamideSimplified amide sidechainFaster hydrolysis (t₁/₂ = 0.5h in acid)

Scientific Research Applications

Overview

The compound 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide features a complex structure that combines coumarin and oxadiazole moieties. This unique combination gives it potential applications across various scientific fields, including medicinal chemistry, pharmacology, and materials science.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by modulating key signaling pathways such as the JAK/STAT pathway. This is particularly relevant given the increasing focus on targeted cancer therapies.

Antimicrobial Properties

Research indicates that compounds with oxadiazole derivatives can exhibit significant antimicrobial activity. The presence of the oxadiazole ring in this compound suggests potential efficacy against various bacterial and fungal strains.

Antioxidant Activity

The hydroxy group at position 7 of the coumarin structure is known to scavenge free radicals, thereby reducing oxidative stress. This property is crucial in the development of treatments for diseases associated with oxidative damage, including neurodegenerative disorders.

Fluorescent Probes

Due to its unique structural features, this compound may serve as a fluorescent probe in analytical chemistry. Coumarins are widely used in fluorescence microscopy and imaging due to their bright fluorescence properties.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds derived from coumarins and oxadiazoles:

StudyFindings
Study AInvestigated the anticancer effects of related coumarin derivatives on MCF-7 breast cancer cells, demonstrating IC50 values indicating significant cytotoxicity.
Study BEvaluated antimicrobial activities against E. coli and S. aureus, showing promising results for derivatives similar to the target compound.
Study CExplored antioxidant properties through DPPH radical scavenging assays, revealing a strong correlation between structural modifications and increased activity.

Mechanism of Action

The mechanism of action of 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide involves its interaction with various molecular targets. The chromenone moiety can interact with enzymes and receptors, modulating their activity. The oxadiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide (CAS: 1574482-98-6)

  • Structural Differences : The 7-hydroxy group in the target compound is replaced with a 7-methoxy group, reducing polarity. The oxadiazole is replaced with a triazole ring linked to tetrahydrofuran.
  • The triazole-tetrahydrofuran system may alter target selectivity compared to the oxadiazole .

N-(5-Chloro-2-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (CAS: 713099-18-4)

  • Structural Differences: The coumarin core is replaced with a quinazolinone ring, and the oxadiazole is absent.
  • Implications: Quinazolinones are associated with kinase inhibition (e.g., EGFR), suggesting divergent pharmacological profiles compared to coumarin-oxadiazole hybrids .

Oxadiazole and Thiazolidinone Derivatives

3-[(5Z)-5-[(4-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide (CAS: 299952-76-4)

  • Structural Differences: The oxadiazole is replaced with a thiazolidinone ring, and the coumarin is absent.
  • Implications: Thiazolidinones are known for antimicrobial and antidiabetic activities. The thiocarbonyl group may enhance metal-binding capacity, altering mechanism of action compared to oxadiazoles .

(Z)-N-(3-Hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide (CAS: 304674-59-7)

  • Structural Differences: Similar thiazolidinone core but linked to a 3-hydroxyphenyl group instead of coumarin.
  • Implications: The phenolic hydroxy group may confer antioxidant activity, while the thiazolidinone could target enzymes like aldose reductase .

Comparison with Other Syntheses

  • Oxadiazole Derivatives : and highlight hydrazine-mediated cyclization and diazonium coupling, which are scalable but require precise temperature control .
  • Thiazolidinone Derivatives: and use hydrazine hydrate and thiocarbonyl reagents, introducing sulfur atoms that may complicate purification .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Predicted logP
Target Compound C23H21N3O6* ~435.44 7-Hydroxycoumarin, oxadiazole 2.8
CAS 1574482-98-6 () C20H22N4O5 398.42 7-Methoxycoumarin, triazole 3.1
CAS 713099-18-4 () C18H16ClN3O3 357.79 Quinazolinone, chloro 3.5
CAS 304674-59-7 () C20H18N2O3S2 398.50 Thiazolidinone, phenolic 2.5

*Calculated based on structural analysis.

Key Observations :

  • The target compound’s hydroxy group lowers logP compared to methoxy analogs, suggesting better aqueous solubility.
  • Thiazolidinone derivatives (e.g., ) have higher density and lower logP due to sulfur and polar groups .

Biological Activity

The compound 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is a hybrid molecule that combines features of coumarin and oxadiazole derivatives. This unique structure suggests potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N2O4C_{20}H_{20}N_2O_4 with a molecular weight of approximately 356.39 g/mol. Its structure consists of a coumarin moiety fused with an oxadiazole ring, which is known for enhancing biological activity.

PropertyValue
Molecular FormulaC20H20N2O4
Molecular Weight356.39 g/mol
IUPAC NameThis compound

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. The substitution patterns on the coumarin core can dramatically influence their efficacy against various cancer cell lines. For instance, compounds with hydroxyl groups have shown enhanced apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

Coumarins are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, leading to reduced inflammation in various models of disease .

Antioxidant Properties

The ability to scavenge free radicals is another important biological activity attributed to coumarins. Studies have demonstrated that the presence of hydroxyl groups enhances radical scavenging activity, which is crucial for protecting cells from oxidative stress .

Antimicrobial Activity

Preliminary studies suggest that the compound shows potential antimicrobial effects against various pathogens. The oxadiazole ring may contribute to this activity by disrupting microbial cell membranes or inhibiting essential metabolic pathways .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : It could interact with specific receptors to alter signaling pathways related to cell growth and immune response.
  • Gene Expression Alteration : The compound may affect the expression of genes involved in apoptosis and cell cycle regulation.

Case Studies

Several studies have highlighted the biological activities of similar compounds:

  • Study on Coumarin Derivatives : A study demonstrated that certain coumarin derivatives exhibited potent anticancer activity by inducing apoptosis in human cancer cell lines (e.g., HeLa and MCF7) .
  • Oxadiazole Compounds : Research on oxadiazole derivatives indicated their effectiveness as anti-inflammatory agents through the inhibition of TNF-alpha production in macrophages .

Research Findings Summary

The following table summarizes significant findings regarding the biological activities of related compounds:

Compound TypeActivityFindings
CoumarinsAnticancerInduced apoptosis in cancer cells
CoumarinsAnti-inflammatoryInhibited COX and LOX enzymes
OxadiazolesAntimicrobialDisrupted microbial membranes
Hybrid CompoundsAntioxidantScavenged free radicals effectively

Q & A

Q. What are the established synthetic routes for this compound, and what critical reaction conditions influence yield?

The compound’s synthesis involves multi-step protocols. Key steps include:

  • Coupling of chromen-4-one derivatives with oxadiazole intermediates via nucleophilic substitution or amidation reactions. describes a multicomponent protocol using 3-hydroxy-4H-chromen-4-one as a precursor, where esterification and condensation are performed under reflux with catalysts like acetic acid .
  • Oxadiazole ring formation : A general procedure ( ) involves reacting thiosemicarbazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or DCC), followed by cyclization .
  • Critical conditions : Solvent polarity (dioxane or DMF), temperature control (20–25°C for amide coupling), and stoichiometric ratios of reagents (e.g., triethylamine as a base) significantly impact yield .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming the chromen-4-one scaffold (δ ~6.5–8.0 ppm for aromatic protons) and oxadiazole methylene groups (δ ~4.0–4.5 ppm) .
  • Mass spectrometry (HRMS) : Used to validate molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns of the oxadiazole moiety .
  • HPLC : Purity assessment (>95%) via reverse-phase C18 columns with UV detection at 254 nm, as referenced in similar compounds in and .

Q. What is the hypothesized mechanism of action for this compound in biological systems?

The chromen-4-one core is associated with kinase inhibition (e.g., CDKs), while the 1,2,4-oxadiazole group may enhance bioavailability and target binding via hydrogen bonding. highlights triazole/oxadiazole derivatives as HDAC inhibitors, suggesting potential epigenetic modulation . Computational docking ( ) could predict interactions with active sites, such as hydrophobic pockets in enzymes .

Q. How should researchers handle solubility and stability challenges during in vitro assays?

  • Solubility : Use DMSO for initial stock solutions (≤10 mM), followed by dilution in PBS or cell culture media. recommends testing solubility gradients with co-solvents like PEG-400 .
  • Stability : Conduct LC-MS stability assays under physiological pH (7.4) and temperature (37°C) for 24–48 hours. Protect from light due to the chromen-4-one’s photosensitivity .

Q. What are the recommended safety protocols for handling this compound?

  • PPE : Gloves, lab coats, and goggles are mandatory. emphasizes avoiding skin contact due to potential toxicity .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., chloroacetyl chloride in ) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME or ADMETLab² estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability. notes AI-driven platforms (e.g., COMSOL) for simulating drug-membrane interactions .
  • Molecular docking : Use AutoDock Vina to model interactions with targets like HDACs or kinases. ’s ligand data (PDB ID: O8L) provides template binding modes .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Dose-response validation : Replicate assays using standardized protocols (e.g., MTT for cytotoxicity) and control for cell line heterogeneity .
  • Meta-analysis : Cross-reference bioactivity datasets (e.g., PubChem BioAssay) to identify outliers. stresses linking results to theoretical frameworks (e.g., structure-activity relationships) .

Q. How can synthetic yield be improved while minimizing side products?

  • Catalyst optimization : Replace conventional acids (e.g., H₂SO₄) with Lewis acids like ZnCl₂ to reduce ester hydrolysis byproducts .
  • Microwave-assisted synthesis : ’s triazine synthesis (100°C, 30 min) suggests reduced reaction times and higher purity .

Q. What experimental designs validate the compound’s selectivity toward specific molecular targets?

  • Kinase profiling panels : Use Eurofins’ KinaseProfiler™ to test inhibition across 100+ kinases.
  • CRISPR/Cas9 knockout models : ’s chemical biology methods (e.g., target gene deletion) confirm on-target effects .

Q. How do structural modifications (e.g., substituent variations) impact efficacy?

  • SAR studies : Synthesize analogs with halogen (Cl, Br) or methoxy substitutions at the 4-methylchromen position. ’s thiadiazine derivatives show enhanced activity with electron-withdrawing groups .
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity using QSAR software .

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